molecular formula C12H18O11 B13831742 2-o-a-d-Glucopyranosyl-l-ascorbic acid

2-o-a-d-Glucopyranosyl-l-ascorbic acid

Cat. No.: B13831742
M. Wt: 338.26 g/mol
InChI Key: MLSJBGYKDYSOAE-WGCHHNRKSA-N
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Description

2-o-a-d-Glucopyranosyl-l-ascorbic acid, also known as ascorbyl glucoside, is a stable derivative of l-ascorbic acid (vitamin C). This compound is formed by attaching a glucose molecule to l-ascorbic acid, which enhances its stability and allows it to retain the physiological functions of vitamin C. It is widely used in the food, cosmetics, and healthcare industries due to its excellent stability and ability to release l-ascorbic acid in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-o-a-d-Glucopyranosyl-l-ascorbic acid is primarily synthesized through enzymatic methods. The most common enzyme used for this synthesis is cyclodextrin glucosyltransferase (CGTase). The reaction involves the transfer of a glucose moiety from a donor substrate, such as maltodextrin, to l-ascorbic acid. Site saturation mutagenesis of CGTase has been employed to enhance its specificity for the donor substrate, resulting in higher yields of this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of modified CGTase and isoamylase. The combination of these enzymes improves the utilization rate of maltodextrin and increases the yield of the desired product. The process typically involves the hydrolysis of α-1,6 glucosidic linkages in maltodextrin by isoamylase, followed by the glucosylation of l-ascorbic acid by CGTase .

Chemical Reactions Analysis

Types of Reactions

2-o-a-d-Glucopyranosyl-l-ascorbic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its antioxidant properties, which allow it to scavenge free radicals and reduce oxidative stress .

Common Reagents and Conditions

The enzymatic synthesis of this compound typically involves the use of maltodextrin as the glucosyl donor and CGTase as the catalyst. The reaction conditions include optimal pH and temperature settings to maximize enzyme activity and product yield .

Major Products Formed

The primary product formed from the enzymatic synthesis of this compound is the glucosylated derivative of l-ascorbic acid. This compound can be further hydrolyzed by α-glucosidase to release l-ascorbic acid and glucose .

Scientific Research Applications

2-o-a-d-Glucopyranosyl-l-ascorbic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-o-a-d-Glucopyranosyl-l-ascorbic acid involves its conversion to l-ascorbic acid by the enzyme ascorbyl phosphatase. This conversion maintains a high level of vitamin C in the skin, providing antioxidant protection and promoting collagen synthesis. The compound also functions as a radical scavenger, reducing oxidative stress and preventing cellular damage .

Comparison with Similar Compounds

2-o-a-d-Glucopyranosyl-l-ascorbic acid is unique due to its stability and ability to release l-ascorbic acid in vivo. Similar compounds include:

Properties

Molecular Formula

C12H18O11

Molecular Weight

338.26 g/mol

IUPAC Name

(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one

InChI

InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4-,5-,6+,7-,9-,12-/m1/s1

InChI Key

MLSJBGYKDYSOAE-WGCHHNRKSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C([C@H](OC2=O)[C@@H](CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O

Origin of Product

United States

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